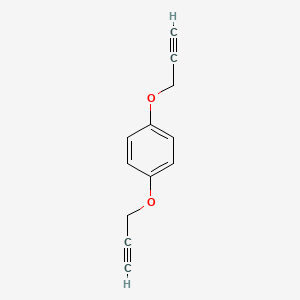

1,4-Bis(2-propynyloxy)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQCPUUPWRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis 2 Propynyloxy Benzene

The primary and most widely employed method for the synthesis of 1,4-Bis(2-propynyloxy)benzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroquinone (B1673460) derivative with a propargyl halide.

A common procedure involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with propargyl bromide. evitachem.comrsc.org The reaction is conducted in the presence of a base, typically an alkali metal carbonate such as potassium carbonate (K₂CO₃), which acts as a proton scavenger to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide intermediate. evitachem.comrsc.org The reaction is generally carried out in a suitable organic solvent under mild conditions to afford the desired product in good yields. rsc.orgrsc.org

Starting Materials : 1,4-dihydroxybenzene and propargyl bromide

Base : Potassium Carbonate (K₂CO₃)

Product : this compound

This methodology is not only efficient for laboratory-scale synthesis but has also been utilized in the preparation of a series of bis-propargyl aromatic ethers, highlighting its versatility. rsc.orgrsc.org The presence of the two terminal alkyne groups in the final product makes it a useful cross-linking agent or a monomer for polymerization reactions. cymitquimica.com

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1,4-Dihydroxybenzene, Propargyl Bromide | Potassium Carbonate | This compound | Good | rsc.org |

Analysis and Purification

Following the synthesis, purification of 1,4-Bis(2-propynyloxy)benzene is essential to remove unreacted starting materials, the inorganic base, and any potential side products. The crude product is typically subjected to a series of purification steps.

A common purification strategy involves an aqueous work-up followed by extraction and recrystallization. For instance, in procedures for related compounds, the reaction residue is dissolved in a biphasic system of water and an organic solvent like dichloromethane. nih.gov The organic layer, containing the desired product, is separated, and the aqueous layer is extracted multiple times with the organic solvent to maximize recovery. nih.gov The combined organic extracts are then concentrated under reduced pressure. nih.gov

The final purification is often achieved through recrystallization from a suitable solvent, such as ethanol. nih.gov This process yields the product as a solid, typically described as a white to light yellow powder or crystals. tcichemicals.comsigmaaldrich.com

The purity and structural integrity of the synthesized this compound are confirmed using a variety of analytical techniques. These include:

Chromatographic Techniques : Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the compound. rsc.org Commercially available this compound often specifies a purity of greater than 97-98%, as determined by GC. tcichemicals.comsigmaaldrich.com

Thermal Analysis : Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess thermal properties. rsc.orgrsc.org

The synthesis of specific isomers of bis(2-propynyloxy)benzene is achieved through the careful selection of the starting dihydroxybenzene. The position of the hydroxyl groups on the aromatic ring dictates the final substitution pattern of the propargyloxy groups, demonstrating a high degree of regioselectivity.

For example, while this compound is synthesized from 1,4-dihydroxybenzene (hydroquinone), its isomers are prepared from the corresponding dihydroxybenzene isomers:

1,3-Bis(2-propynyloxy)benzene is synthesized from 1,3-dihydroxybenzene (resorcinol). sigmaaldrich.comtcichemicals.com

1,2-Bis(2-propynyloxy)benzene would be synthesized from 1,2-dihydroxybenzene (catechol).

This principle of regiocontrol is further illustrated in the synthesis of related substituted compounds. For instance, the preparation of bis(2-propynyloxy)benzaldehyde isomers is achieved by starting with the appropriately substituted dihydroxybenzaldehyde. The alkylation of 3,4-dihydroxybenzaldehyde (B13553) with propargyl bromide yields 3,4-bis(2-propynyloxy)benzaldehyde, while using 2,4-dihydroxybenzaldehyde (B120756) as the starting material produces 2,4-bis(2-propynyloxy)benzaldehyde. semanticscholar.org This highlights that the regiochemistry of the final product is directly controlled by the substitution pattern of the initial phenolic reactant.

Reactivity and Transformation Pathways of 1,4 Bis 2 Propynyloxy Benzene

Terminal Alkyne Functional Group Reactivity

The triple bonds of the propargyl groups are regions of high electron density, making them susceptible to a range of reactions, including oxidative and reductive transformations, as well as participating in substitution reactions at the adjacent methylene (B1212753) group.

The terminal alkyne groups of 1,4-Bis(2-propynyloxy)benzene can undergo oxidative cleavage to yield carbonyl compounds. evitachem.com This type of transformation is a common reaction for alkynes. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond. masterorganicchemistry.com

When a terminal alkyne is treated with ozone, followed by a workup step, the triple bond is cleaved to produce a carboxylic acid and carbon dioxide. masterorganicchemistry.com In the case of this compound, this would theoretically lead to the formation of a dicarboxylic acid derivative, with the terminal alkyne carbons being converted to CO₂. Similarly, reaction with potassium permanganate under harsh conditions (strongly acidic or basic) also results in the cleavage of the alkyne, yielding carboxylic acids. masterorganicchemistry.com Under milder, neutral conditions with KMnO₄, it is sometimes possible to form 1,2-diketones without cleaving the carbon-carbon bond. masterorganicchemistry.com

| Oxidizing Agent | General Product(s) from Terminal Alkyne | Reference |

|---|---|---|

| Ozone (O₃), then workup | Carboxylic Acid + Carbon Dioxide (CO₂) | masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄), harsh conditions | Carboxylic Acid + Carbon Dioxide (CO₂) | masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄), neutral conditions | 1,2-Diketone | masterorganicchemistry.com |

The alkyne functionalities of this compound can be readily reduced through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the triple bonds in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reduction typically proceeds in a stepwise manner.

Initially, the addition of one equivalent of H₂ converts the alkyne groups to alkene groups, which would yield 1,4-bis(allyloxy)benzene. Further hydrogenation with another equivalent of H₂ reduces the double bonds to single bonds, resulting in the fully saturated product, 1,4-bis(propyloxy)benzene. The volatility of the hydrogenated products may not change monotonically with the extent of hydrogenation, a phenomenon observed in similar aromatic acetylene (B1199291) compounds. nih.gov The specific stereochemistry of the intermediate alkene (cis or trans) can be influenced by the choice of catalyst and reaction conditions. For example, using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen to form the cis-alkene, while using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) favors the formation of the trans-alkene.

The propynyloxy (B15346420) groups in this compound contain a methylene (CH₂) group adjacent to both an ether oxygen and an alkyne. This "propargylic" position is activated towards nucleophilic substitution reactions (Sₙ2). The synthesis of this compound itself is often achieved via a Williamson ether synthesis, where hydroquinone (B1673460) reacts with propargyl bromide or chloride in the presence of a base—a classic example of nucleophilic substitution. mdpi.com

This reactivity allows for the modification of the molecule at the propargylic position. The molecule can react with various nucleophiles, such as amines or thiols. evitachem.com For instance, the reaction with an amine in the presence of a base can lead to the substitution of the propargyl group, forming a new carbon-nitrogen bond. This reactivity is crucial for synthesizing more complex derivatives and polymers.

Cycloaddition Reactions of the Propynyl Moieties

The terminal alkyne groups are excellent dienophiles and dipolarophiles, enabling them to participate in various cycloaddition reactions. Among these, the copper-catalyzed azide-alkyne cycloaddition has become a cornerstone of modern chemical synthesis.

This compound is a prominent substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govchemicalbook.com This reaction involves the [3+2] cycloaddition between the terminal alkyne groups of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst, leading to the formation of highly stable 1,4-disubstituted 1,2,3-triazole rings. libretexts.orgresearchgate.net The reaction is known for its high efficiency, mild reaction conditions, broad functional group tolerance, and high regioselectivity, exclusively yielding the 1,4-isomer. libretexts.orgresearchgate.net

This transformation is widely used to link this compound with various azide-containing molecules, leading to the synthesis of bis-triazoles, functional monomers, and complex polymers. mdpi.comnih.govnih.gov For example, it has been used to prepare novel symmetrical bis-pyrrolo[2,3-d]pyrimidines and as a non-isocyanate curing agent for azide-based polymers. mdpi.comnih.gov

| Azide Reactant | Catalyst System | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 7-(2-azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | CuSO₄, Cu(0) | t-BuOH:H₂O, DMF, rt, 120 h | 1,4-Bis{[1-(2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene | mdpi.com |

| 7-(2-azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | CuSO₄, Cu(0) | t-BuOH:H₂O, DMF, 50 °C, Ultrasound | 1,4-Bis{[1-(2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene | mdpi.com |

| Glycidyl (B131873) azide polymer (GAP) | Not specified (catalyst-free mentioned for some systems) | Curing at 303-333 K | Triazole cross-linked polymer network | nih.gov |

| Aryl azides | Laccase from Trametes versicolor | Co-solvent buffer and organic solvent | Bis-(1,4-disubstituted-1,2,3-triazoles) | ucsb.edu |

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. libretexts.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and controls the regioselectivity. libretexts.org

The widely accepted mechanism for the CuAAC reaction involves several key steps:

Formation of a Copper-Acetylide Complex : The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often an amine ligand or the solvent) to form a copper(I)-acetylide intermediate. mdpi.com

Coordination of the Azide : The organic azide then coordinates to the copper-acetylide complex. mdpi.com

Cyclization : The coordinated azide undergoes a cyclization reaction with the acetylide. This step is believed to proceed through a six-membered copper-containing metallacycle intermediate. mdpi.com

Ring Contraction and Protonolysis : The metallacycle rearranges and collapses to form the copper-triazolide product. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comlibretexts.org

Density Functional Theory (DFT) calculations have supported this stepwise mechanism, confirming that the presence of the Cu(I) ion is essential to lower the high activation energy barrier of the uncatalyzed reaction, thus allowing the process to occur under mild conditions. mdpi.comnih.gov

Other 1,3-Dipolar Cycloaddition Reactions

The CuAAC is a specific, catalyzed version of the more general Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This class of reactions involves the concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.org The terminal alkyne groups of this compound serve as excellent dipolarophiles for a variety of 1,3-dipoles, not just azides.

The uncatalyzed thermal reaction of this compound with an azide is a classic Huisgen cycloaddition. Unlike the copper-catalyzed variant, this reaction is not regioselective and typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. doi.org

Furthermore, the alkyne groups can react with other 1,3-dipoles, such as:

Nitrile Oxides: Cycloaddition with nitrile oxides yields isoxazoles.

Nitrones: Reaction with nitrones produces isoxazolines. researchgate.net

Carbonyl Ylides: Cycloaddition with carbonyl ylides can form dihydrofuran derivatives. wikipedia.org

These reactions significantly broaden the synthetic utility of this compound beyond triazole chemistry, providing pathways to a wide array of five-membered heterocyclic scaffolds. The choice of 1,3-dipole dictates the type of heterocycle formed, allowing for the synthesis of diverse molecular structures from a common starting material. Like other 1,3-dipolar cycloadditions, these reactions generally experience little solvent effect because the reactants and transition states are typically non-polar. wikipedia.org

Table 2: 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reaction Type | Reference |

| Azide (R-N₃) | Alkyne | 1,2,3-Triazole (1,4- and 1,5-isomers) | Huisgen Cycloaddition (uncatalyzed) | doi.orgwikipedia.org |

| Azide (R-N₃) | Alkyne | 1,2,3-Triazole (1,4-isomer only) | CuAAC (catalyzed) | acs.org |

| Nitrile Oxide (R-CNO) | Alkyne | Isoxazole | Huisgen Cycloaddition | organic-chemistry.org |

| Nitrone (R₂CNOR) | Alkyne | Isoxazoline | Huisgen Cycloaddition | researchgate.net |

| Carbonyl Ylide | Alkyne | 2,5-Dihydrofuran derivative | Huisgen Cycloaddition | wikipedia.org |

Polymer Chemistry and Advanced Materials Applications of 1,4 Bis 2 Propynyloxy Benzene

Crosslinking Agent in Energetic Binder Systems

1,4-Bis(2-propynyloxy)benzene, a bis-propargyl aromatic ether, has emerged as a significant non-isocyanate curing agent for energetic polymeric binders, particularly Glycidyl (B131873) Azide (B81097) Polymer (GAP). rsc.orgresearchgate.net Its utility stems from the ability of its terminal alkyne groups to undergo 1,3-dipolar cycloaddition reactions with the azide functionalities of GAP, forming a stable triazole cross-linked network. researchgate.netrsc.org This "click chemistry" approach offers a promising alternative to conventional isocyanate-based curing systems, which are often toxic, sensitive to moisture, and can lead to undesirable side reactions. researchgate.netresearchgate.net The resulting cross-linked polymer network enhances the mechanical properties and thermal stability of the binder, crucial for its application in solid rocket propellants and other energetic formulations. researchgate.netrsc.org

Kinetic Analysis of Curing Reactions

The kinetics of the curing reaction between GAP and this compound have been investigated to understand and optimize the curing process. These studies, often employing techniques like time-resolved FT-IR spectroscopy, provide valuable insights into the reaction rates and mechanisms. rsc.orgresearchgate.net

The rate of the curing reaction between GAP and this compound is significantly influenced by temperature. rsc.orgresearchgate.net Studies have demonstrated that increasing the reaction temperature accelerates the curing process. For instance, kinetic analyses have been performed at temperatures such as 303 K, 323 K, and 333 K to quantify this temperature dependency. rsc.orgresearchgate.net This relationship is crucial for controlling the curing time and ensuring the complete formation of the cross-linked network.

Kinetic studies have consistently shown that the curing reaction between GAP and this compound follows first-order kinetics. rsc.orgresearchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of one of the reactants, likely the azide or alkyne groups. Understanding the reaction order is fundamental to developing accurate kinetic models for the curing process.

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for the curing reaction to occur. For the GAP system cured with this compound (also referred to as 4b in some literature), the activation energy has been determined. rsc.orgresearchgate.net In a comparative study with other bis-propargyl compounds, the activation energy for the GAP-4b system was found to be a key factor in assessing its potential as a curator. For a related system, the activation energy was reported to be 15.56 kcal/mol. rsc.orgresearchgate.net

The following table summarizes the kinetic parameters for the curing of GAP with different non-isocyanate curators.

| Curing System | Reaction Order | Activation Energy (kcal/mol) |

| GAP-4a | First | 15.56 |

| GAP-4c | First | 13.22 |

Note: Data for this compound (4b) was part of a broader study, with specific values for related compounds provided here for context. rsc.orgresearchgate.net

Development of Non-Isocyanate Curing Formulations

The development of non-isocyanate curing formulations for GAP, utilizing compounds like this compound, represents a significant advancement in energetic materials science. rsc.orgresearchgate.net These formulations address the drawbacks associated with traditional isocyanate curatives, such as their toxicity and moisture sensitivity. researchgate.net Research has focused on synthesizing and characterizing a range of bis-propargyl aromatic esters and ethers as potential non-isocyanate curators. rsc.orgresearchgate.net Among these, this compound has been identified as a highly promising candidate due to the favorable mechanical properties it imparts to the cured GAP binder, which are comparable to those achieved with conventional isocyanate systems like Desmodur N-100. rsc.orgresearchgate.net The key advantage of these novel systems is the circumvention of catalysts and the need for stringent environmental controls during the curing process. rsc.orgresearchgate.net

Influence on Mechanical Properties of Cured Polymers

This compound serves as an effective non-isocyanate curing agent, particularly for azide-based polymers like glycidyl azide polymer (GAP). rsc.orgresearchgate.net The curing process involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, between the alkyne groups of this compound and the azide groups of the polymer. This reaction forms stable 1,2,3-triazole cross-links, creating a robust polymer network without the need for a catalyst or specific environmental conditions. rsc.orgrsc.org

Polymers cured with this compound exhibit notable mechanical properties. For instance, GAP cured with this compound shows good mechanical characteristics when compared to GAP cured with conventional isocyanate-based agents like Desmodur N-100. rsc.orgresearchgate.net The resulting cross-linked network enhances the thermal stability of the polymer. rsc.org Research has shown that films of GAP cured with propargyl-terminated ethers can achieve maximum stress values ranging from 0.11 MPa to 0.52 MPa with elongations between 29% and 48%. researchgate.net

The kinetics of the curing reaction have been studied, revealing that the process follows first-order kinetics and is accelerated by an increase in temperature. rsc.org The activation energy for the curing reaction of GAP with this compound has been determined, providing insight into the reaction mechanism and efficiency. rsc.orgresearchgate.net The presence of the aromatic core in this compound contributes to the rigidity of the resulting polymer network, which can influence the final mechanical properties.

| Curing System | Maximum Stress (MPa) | Elongation at Break (%) |

| GAP with propargyl-terminated ethers | 0.11 - 0.52 | 29 - 48 |

Monomeric Building Block for Novel Polymeric Architectures

The unique structure of this compound, featuring a central benzene (B151609) ring with two reactive propargyloxy side groups, makes it a versatile monomer for the synthesis of a variety of advanced polymeric materials.

While direct synthesis of inherently conductive polymers using this compound as the sole monomer is not extensively documented, its terminal alkyne groups are highly suitable for "click" chemistry reactions. This allows for its incorporation into more complex polymer backbones that may exhibit conductive properties. For example, it can be copolymerized with other monomers to create π-conjugated polymers. cdnsciencepub.com The rigid aromatic core of this compound can contribute to the planarity and conjugation of the resulting polymer, which are crucial for electrical conductivity.

The ability of this compound to form cross-linked networks makes it a candidate for the fabrication of polymer nanoparticles. google.com These nanoparticles can be formed through polymerization and cross-linking reactions in controlled environments, such as emulsion or dispersion polymerization. The resulting nanostructures can potentially encapsulate active compounds for various applications. google.com The size of these nanoparticles can be controlled, with some methods aiming for diameters of less than 100 nm or even below 50 nm. google.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. rsc.org this compound can serve as a building block in the synthesis of COFs. Its linear and rigid structure, coupled with the reactive alkyne end groups, allows for the formation of well-defined porous networks through reactions like the Sonogashira coupling or azide-alkyne cycloadditions.

For instance, a related compound, 2,5-bis(2-propynyloxy)terephthalaldehyde, which also contains alkyne moieties, has been used to create COFs with tunable porosity and functionality. rsc.org By controlling the ratio of this alkyne-containing building block, COFs with varying densities of functional groups can be prepared. acs.org These frameworks can then be post-synthetically modified for applications in catalysis and materials science. rsc.orgacs.org The incorporation of the propargyloxy groups provides sites for further functionalization within the COF structure.

This compound is utilized in the formulation of polymer-based composite materials to enhance their properties. Its role as a cross-linking agent contributes to improved thermal and mechanical stability of the composite matrix. For example, it can be used to modify epoxy resins, which are widely used in industries like aerospace as the matrix for carbon fiber reinforced polymers. researchgate.net

The reaction of this compound with other polymers, such as those containing azide groups, leads to the formation of a cross-linked network that can improve the fracture toughness of the material. researchgate.net This approach of modifying existing polymer matrices with monomers like this compound allows for the tailoring of material properties to meet specific performance requirements.

Computational and Theoretical Investigations of 1,4 Bis 2 Propynyloxy Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity, stability, and physical properties. For a molecule like 1,4-Bis(2-propynyloxy)benzene, these calculations would typically involve determining the molecular orbital (MO) energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The distribution and energies of these frontier orbitals are crucial for predicting the molecule's behavior in chemical reactions and its electronic and optical properties.

The presence of the electron-donating ether groups and the π-systems of the benzene (B151609) ring and alkyne moieties would be of particular interest. The interaction between the lone pairs of the oxygen atoms and the π-orbitals of the aromatic ring, as well as the influence of the terminal acetylenic groups, would significantly affect the electronic landscape of the molecule. A recent study on dimethoxybenzene derivatives highlighted the use of Density Functional Theory (DFT) to analyze HOMO and LUMO energy levels and their impact on the compounds' thermodynamic stability. nih.gov

Illustrative Data Table: Calculated Electronic Properties

Below is a representative table of electronic properties that would be calculated for this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and electronic transition energy. |

| Dipole Moment | ~1.5 D | Provides insight into the overall polarity of the molecule. |

Note: These values are illustrative and based on typical results for similar aromatic ethers. Actual calculated values may vary depending on the level of theory and basis set used.

Prediction of Spectroscopic Signatures and Optical Properties

Computational methods are powerful tools for predicting how a molecule will interact with electromagnetic radiation. This includes both linear and nonlinear optical properties, which are of significant interest for applications in optoelectronics and photonics.

The linear optical properties, such as the UV-Visible absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations would identify the electronic transitions responsible for light absorption and their corresponding wavelengths. For this compound, transitions would likely involve the π-electrons of the benzene ring and the alkyne groups. Studies on pentacene (B32325) derivatives have shown that the addition of functional groups significantly impacts light absorption in the visible region, a key factor for applications like organic solar cells. researchgate.net

Non-linear optical (NLO) properties are crucial for advanced applications like optical switching and frequency conversion. These properties are described by the polarizability (α) and the first and second hyperpolarizabilities (β and γ). Computational methods can predict these values, offering a way to screen molecules for their NLO potential. The delocalization of π-electrons in conjugated systems is a key factor for enhancing NLO responses. nih.gov The structure of this compound, with its central benzene ring and terminal alkynes, suggests it could exhibit interesting NLO properties. Theoretical studies on other benzene derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance these properties. researchgate.net

Illustrative Data Table: Predicted Optical Properties

This table presents typical predicted optical properties for a molecule like this compound.

| Property | Representative Calculated Value | Significance |

| Maximum Absorption Wavelength (λmax) | ~280 nm | Indicates the primary electronic transition in the UV region. |

| Mean Polarizability (α) | ~20 x 10⁻²⁴ esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu | Quantifies the second-order nonlinear optical response. |

Note: These values are representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Conformational Landscape and Stability Analyses

The flexible propargyl ether side chains of this compound suggest the existence of multiple low-energy conformations. A thorough conformational analysis is essential to identify the most stable geometries of the molecule and to understand the energy barriers between them.

This type of investigation typically begins with a systematic or stochastic search of the conformational space. The resulting conformers are then optimized using a reliable quantum mechanical method, often followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain their relative free energies.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conformer A (Global Minimum) | 0.00 | Value not available |

| Conformer B | Value not available | Value not available |

| Conformer C | Value not available | Value not available |

Note: This table is a template for presenting data from a conformational analysis and does not reflect existing experimental or computational results.

The results of such an analysis would be crucial for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. An MD simulation of this compound would provide insights into its structural fluctuations, the dynamics of its side chains, and its interactions with solvent molecules or other surrounding media.

By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This information can be used to calculate various properties, including radial distribution functions, diffusion coefficients, and time correlation functions, which can reveal details about the local structure and dynamics.

A key aspect of an MD study would be the development or selection of an accurate force field that can correctly describe the intramolecular and intermolecular interactions of this compound.

Emerging Research Directions and Future Perspectives for 1,4 Bis 2 Propynyloxy Benzene

Exploration in Bio-conjugation and Biomedical Sciences

The unique structural attributes of 1,4-bis(2-propynyloxy)benzene make it a valuable linker molecule in the synthesis of novel, biologically active compounds. A significant area of exploration is its use in creating potential anticancer agents. Researchers have successfully synthesized a series of novel symmetric bis-pyrrolo[2,3-d]pyrimidines and bis-purines using this compound as a linker. mdpi.com These synthesized derivatives have demonstrated notable antiproliferative activity against a panel of human cancer cell lines, including lung adenocarcinoma (A549), cervical carcinoma (HeLa), ductal pancreatic adenocarcinoma (CFPAC-1), and metastatic colorectal adenocarcinoma (SW620). mdpi.comresearchgate.net

The core concept involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to link the this compound with azide-functionalized heterocyclic bases. mdpi.com This strategy has led to the development of compounds that induce apoptosis and primary necrosis in cancer cells, highlighting a potential mechanism for their strong growth-inhibitory effects. mdpi.com The benzene (B151609) linker in this compound provides a rigid scaffold, which is crucial for the spatial orientation of the bioactive heterocyclic units, potentially enhancing their interaction with biological targets. mdpi.com

The following table summarizes the synthesis of a specific bis-triazole derivative using this compound, showcasing different reaction conditions and their impact on yield.

| Method | Starting Amount of this compound | Yield (%) | Melting Point (°C) |

| Method A | 50 mg | 49 | 234–239 |

| Method B | 22 mg | 67 | 234–239 |

| Method C | 50 mg | 24 | 234–239 |

Table 1: Synthesis of 1,4-Bis{[1-(2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene (5a). mdpi.com

The future of this compound in biomedical sciences appears promising. Its application as a rigid linker is not limited to anticancer agents. It holds potential for the development of other therapeutic molecules, diagnostic probes, and in drug delivery systems where precise spatial arrangement of functional moieties is critical.

Integration into Functional Materials and Devices

The terminal alkyne groups of this compound serve as reactive handles for polymerization and for grafting onto other molecular structures, making it a key component in the fabrication of advanced functional materials.

One notable application is as a non-isocyanate curing agent for azide-based energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP). researchgate.net Traditional isocyanate-based curatives pose health and environmental concerns. This compound offers a safer alternative, reacting with the azide groups of GAP through a 1,3-dipolar cycloaddition to form a stable, cross-linked triazole network. researchgate.net The resulting material exhibits good mechanical properties, and the curing process does not necessitate a catalyst or specific environmental conditions, which is a significant advantage over conventional methods. researchgate.net Studies have identified this compound as a highly promising non-isocyanate curator for azide polymeric binders. researchgate.net

Furthermore, this compound is instrumental in the synthesis of sophisticated supramolecular structures such as rotaxanes and catenanes. These mechanically interlocked molecules are at the forefront of materials science with potential applications in molecular machines and nanoelectronics. mdpi-res.com For instance, this compound has been used in the "click" reaction-based synthesis of pillar cymitquimica.comarene-based bis- mdpi.comrotaxanes. researchgate.net The rigid nature of the benzene linker and the efficiency of the click reaction facilitate the construction of these complex architectures.

The compound is also a building block for covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage, separation, and catalysis. cd-bioparticles.net A derivative, 2,5-bis(2-propynyloxy)terephthalaldehyde, which contains two alkyne moieties, is a versatile building block for creating COFs with tunable porosity and functionality. cd-bioparticles.net

The integration of this compound into these advanced materials is an active area of research, with future efforts likely focused on harnessing the unique properties of the resulting materials for specific device applications.

Design and Synthesis of Functionalized Derivatives for Specific Applications

The chemical reactivity of the terminal alkynes and the aromatic ring of this compound allows for the straightforward synthesis of a wide array of functionalized derivatives tailored for specific applications.

As discussed, a significant application lies in the synthesis of biologically active molecules. The creation of bis-pyrrolo[2,3-d]pyrimidine and bis-purine derivatives with antiproliferative properties is a prime example of how functionalization can lead to potent therapeutic candidates. mdpi.com In these derivatives, the this compound core acts as a scaffold to present the bioactive heterocycles in a specific spatial arrangement. mdpi.com

Beyond biomedical applications, functionalized derivatives of this compound are being explored for their unique material properties. For example, derivatives of the related 1,4-bis(phenylethynyl)benzene (B159325) have been synthesized and investigated for their use in blue phase liquid crystal compositions, which are crucial for advanced display technologies. nih.gov

The synthesis of these derivatives often employs standard organic reactions. The O-propargylation of hydroquinone (B1673460) with propargyl bromide is a common method for preparing the parent compound. mdpi.comresearchgate.net Subsequent functionalization can be achieved through various reactions targeting the alkyne groups, such as the CuAAC reaction, or by modifying the benzene ring.

The following table provides examples of synthesized derivatives and their fields of application.

| Derivative Class | Application Area | Reference |

| Bis-pyrrolo[2,3-d]pyrimidines and Bis-purines | Anticancer Agents | mdpi.com |

| Cured Glycidyl Azide Polymer | Energetic Materials, Binders | researchgate.net |

| Pillar cymitquimica.comarene-based Bis- mdpi.comrotaxanes | Supramolecular Chemistry, Molecular Machines | researchgate.net |

| 1,4-Bis(phenylethynyl)benzene Analogues | Liquid Crystals, Display Technology | nih.gov |

Table 2: Examples of Functionalized Derivatives of this compound and Their Applications.

The design and synthesis of new functionalized derivatives of this compound is a continuous effort, driven by the quest for novel molecules with enhanced properties for a diverse range of applications, from medicine to materials science.

Sustainable Chemistry and Process Intensification in Synthesis

The principles of green chemistry and process intensification are increasingly being applied to the synthesis of this compound and its derivatives to improve efficiency, reduce waste, and minimize environmental impact.

A notable example of process intensification is the use of ultrasound irradiation in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound. mdpi.comresearchgate.net This technique has been shown to significantly shorten reaction times and increase reaction efficiency, leading to the exclusive formation of the desired symmetric bis-heterocycles. mdpi.comresearchgate.net This not only accelerates the synthesis but also simplifies purification processes, thereby reducing solvent consumption and waste generation.

In terms of sustainable synthesis, efforts are being made to develop more environmentally friendly methods. A convenient and high-yielding method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of phenols with propargyl bromide using potassium carbonate as a base and acetone (B3395972) as a solvent. plos.org This method utilizes readily available, low-cost reagents and a relatively benign solvent, aligning with the goals of green chemistry. plos.org The use of potassium carbonate, a mild and inexpensive base, is particularly advantageous. plos.org

The following table highlights sustainable approaches in the synthesis and reactions of this compound derivatives.

| Sustainable Approach | Description | Benefit | Reference |

| Ultrasound Irradiation | Use of ultrasound as an alternative energy source for CuAAC reactions. | Shortened reaction time, increased efficiency, formation of exclusively symmetric products. | mdpi.comresearchgate.net |

| Use of K2CO3 and Acetone | A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives. | High yields, low cost, use of readily available and less hazardous reagents. | plos.org |

Table 3: Sustainable Chemistry and Process Intensification in the Context of this compound.

Future research in this area will likely focus on the development of catalytic systems that are more environmentally benign, the use of renewable starting materials, and the design of processes that are even more atom-economical and energy-efficient. The application of electrochemical methods in synthesis is another promising avenue for greening the production of these valuable chemical building blocks. cardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,4-Bis(2-propynyloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer: A general approach involves nucleophilic substitution of 1,4-dihydroxybenzene with propargyl bromide under basic conditions. Refluxing in anhydrous solvents (e.g., ethanol or THF) with a catalyst like potassium carbonate can enhance yield. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, column chromatography or recrystallization (using solvents like ethyl acetate/hexane) purifies the product. Similar protocols are detailed for structurally related aryl ethers in triazole synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer:

- ¹H NMR : Look for signals at δ ~2.5 ppm (propargyl CH protons) and δ ~4.7 ppm (OCH₂ groups). Aromatic protons on the benzene ring appear as a singlet at δ ~6.9 ppm.

- IR : Confirm C≡C stretching (~2100 cm⁻¹) and aryl-O-C vibrations (~1250 cm⁻¹).

- MS : Molecular ion peaks at m/z corresponding to the molecular weight (C₁₂H₁₀O₂: 194.2). Comparative analysis with theoretical spectra from Gaussian03 (as in studies on bis-carboxy derivatives) ensures accuracy .

Q. What safety protocols are critical when handling propargyl ethers like this compound?

- Methodological Answer: Propargyl groups are reactive and may polymerize exothermically. Use inert atmospheres (N₂/Ar) during synthesis. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Storage should avoid light and moisture, as detailed in MSDS guidelines for analogous trichloromethyl benzene derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, MP2) predict the electronic properties of this compound for applications in optoelectronics?

- Methodological Answer: Optimize molecular geometry using Gaussian03 at the B3LYP/6-31G* level. Calculate polarizability (α) and hyperpolarizability (β) via finite-field methods. Compare with experimental UV-Vis and fluorescence data to validate theoretical models. Studies on bis-carboxy derivatives demonstrate how electron-withdrawing groups enhance nonlinear optical responses .

Q. What photochemical pathways are plausible for this compound under UV irradiation, and how can intermediates be characterized?

- Methodological Answer: Irradiate in acetonitrile at 254 nm and monitor via HPLC/GC-MS. Propargyl ethers may undergo C-O cleavage, forming radicals or carbenes. Trapping experiments with TEMPO or DMPO (for ESR) identify transient species. Acid generation, as observed in sulfonyloxy benzene derivatives, can be quantified via titration .

Q. How does this compound behave in coordination chemistry, and what techniques validate metal-ligand interactions?

- Methodological Answer: Test metal-binding affinity (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration in DMSO. Job’s plot analysis determines stoichiometry. X-ray crystallography (via SHELXL ) resolves coordination geometry. FTIR shifts in C≡C and ether-O bands confirm complexation, as seen in pyridyl-ethynyl benzene ligands .

Q. What strategies resolve contradictions in thermal stability data for propargyl ethers?

- Methodological Answer: Perform DSC/TGA under controlled atmospheres (N₂ vs. air). Reproducibility issues may arise from moisture content or impurities. Compare with structurally similar compounds (e.g., bis-oxazolyl benzene derivatives ) to contextualize decomposition thresholds.

Methodological Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.